1-Chloro-4-fluorobenzene
Overview
Description
1-Chloro-4-fluorobenzene is an aromatic compound with the molecular formula C6H4ClF. It consists of a benzene ring substituted with a chlorine atom at the first position and a fluorine atom at the fourth position. This compound is a colorless liquid with a characteristic aromatic odor. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Synthetic Routes and Reaction Conditions:
Halogen Exchange Reaction: One common method for preparing this compound involves the halogen exchange reaction. This process typically starts with 1-chloro-4-nitrobenzene, which is then subjected to a halogen exchange reaction with a fluorinating agent such as potassium fluoride in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures.
Direct Fluorination: Another method involves the direct fluorination of chlorobenzene using a fluorinating agent such as hydrogen fluoride or elemental fluorine. This reaction requires careful control of reaction conditions to avoid over-fluorination and to ensure selective substitution at the desired position.
Industrial Production Methods:
Catalytic Halogen Exchange: In industrial settings, the halogen exchange method is often preferred due to its efficiency and scalability. The process involves the use of a continuous flow reactor where 1-chloro-4-nitrobenzene is reacted with a fluorinating agent in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of this compound.
Electrophilic Aromatic Substitution: Another industrial method involves the electrophilic aromatic substitution of chlorobenzene with a fluorinating agent. This method requires the use of a strong acid catalyst and careful control of reaction parameters to achieve the desired product.
Types of Reactions:
Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by a nucleophile. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and various amines.
Electrophilic Substitution: The compound can also undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically involve the use of strong acids or halogenating agents.
Oxidation and Reduction: this compound can be oxidized to form corresponding benzoic acid derivatives or reduced to form benzene derivatives with different substitution patterns.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent like ethanol or water at elevated temperatures.
Electrophilic Substitution: Concentrated sulfuric acid or nitric acid for nitration, sulfur trioxide for sulfonation, and chlorine or bromine for halogenation.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives with different functional groups.
Electrophilic Substitution: Formation of nitro, sulfonic acid, or halogenated benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzene derivatives with different substitution patterns.
Mechanism of Action
Target of Action
1-Chloro-4-fluorobenzene is an aromatic chemical compound that primarily targets halides in chemical reactions . It acts as a Lewis acid, a chemical species that accepts electron pairs from a Lewis base .
Mode of Action
The compound interacts with its targets by forming an intermediate complex with the halide . This interaction involves the abstraction of the halide from the reaction mixture . This process is part of a broader class of reactions known as nucleophilic aromatic substitution reactions .
Biochemical Pathways
This compound is involved in nucleophilic aromatic substitution reactions . These reactions are characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . The compound’s role as a Lewis acid facilitates this process .
Pharmacokinetics
It is a liquid at room temperature with a boiling point of 129-130 °C and a density of 1.226 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through nucleophilic aromatic substitution reactions . The specific molecular and cellular effects would depend on the nature of these resulting compounds and their interactions with biological systems.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be used only outdoors or in a well-ventilated area to avoid inhalation of fumes . It should also be kept away from heat, sparks, open flames, and hot surfaces due to its flammability . Protective measures, including wearing gloves, protective clothing, and eye protection, are recommended when handling this compound .
Biochemical Analysis
Biochemical Properties
It is known that this compound can act as a Lewis acid during chemical reactions, forming an intermediate complex with the halide and abstracting the halide from the reaction mixture .
Cellular Effects
It is known that halogenated aromatic compounds can have various effects on cells, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-Chloro-4-fluorobenzene involves its role as a Lewis acid during chemical reactions . It forms an intermediate complex with the halide, abstracting the halide from the reaction mixture . This suggests that this compound may interact with biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound can be analyzed using gas chromatography, a technique that can provide information on the stability and degradation of the compound over time .
Metabolic Pathways
It is known that halogenated aromatic compounds can be metabolized by various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Scientific Research Applications
1-Chloro-4-fluorobenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis to introduce chlorine and fluorine substituents into aromatic compounds.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor ligands. It is also used in the study of the structure-activity relationships of various bioactive compounds.
Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It is also used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also used in the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
1-Chloro-4-fluorobenzene can be compared with other similar compounds, such as:
1-Chloro-2-fluorobenzene: This compound has the chlorine and fluorine substituents at the first and second positions, respectively. It has similar chemical properties but different reactivity and applications.
1-Chloro-3-fluorobenzene: This compound has the chlorine and fluorine substituents at the first and third positions, respectively. It also has similar chemical properties but different reactivity and applications.
1-Bromo-4-fluorobenzene: This compound has a bromine atom instead of a chlorine atom at the first position. It has different reactivity and applications due to the presence of the bromine substituent.
1-Chloro-4-iodobenzene: This compound has an iodine atom instead of a fluorine atom at the fourth position. It has different reactivity and applications due to the presence of the iodine substituent.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity, physical properties, and applications. The presence of both chlorine and fluorine atoms in the para positions of the benzene ring provides a unique combination of electronic and steric effects that can be exploited in various chemical and biological contexts.
Properties
IUPAC Name |
1-chloro-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF/c7-5-1-3-6(8)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCGZNCCVKIBHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059853 | |
Record name | Benzene, 1-chloro-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059853 | |
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Molecular Weight |
130.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 1-Chloro-4-fluorobenzene | |
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Vapor Pressure |
8.19 [mmHg] | |
Record name | 1-Chloro-4-fluorobenzene | |
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CAS No. |
352-33-0, 55256-17-2 | |
Record name | 1-Chloro-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, 1-chloro-4-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorofluorobenzene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055256172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-4-fluorobenzene | |
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Record name | Benzene, 1-chloro-4-fluoro- | |
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Record name | Benzene, 1-chloro-4-fluoro- | |
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Record name | 1-chloro-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.929 | |
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Record name | 1-Chloro-4-fluorobenzene | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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